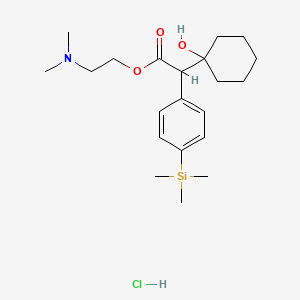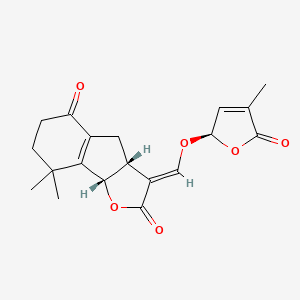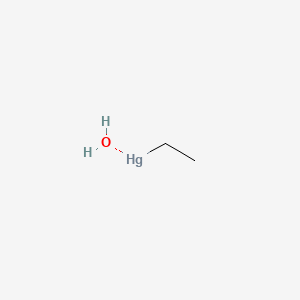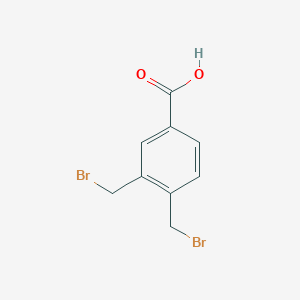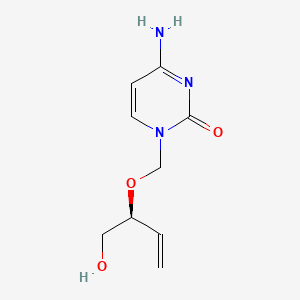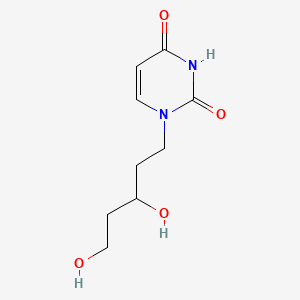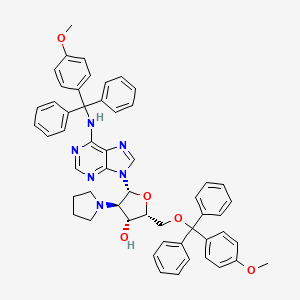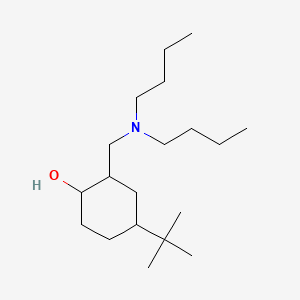
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5152)pentadecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a tool for probing biological systems. Industrial applications could include its use as a precursor for the production of specialized materials or as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets and pathways within a system. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
When compared to similar compounds, 3,11-Dimethyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane stands out due to its unique structural features and chemical properties.
Properties
CAS No. |
93256-15-6 |
|---|---|
Molecular Formula |
C12H22N2S3 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
3,11-dimethyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C12H22N2S3/c1-13-7-3-11(4-8-13)15-12(17-16-11)5-9-14(2)10-6-12/h3-10H2,1-2H3 |
InChI Key |
BOKHNVRNGHYKSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)SC3(CCN(CC3)C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
